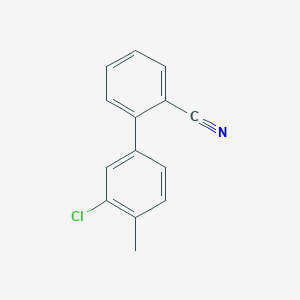

2-(3-Chloro-4-methylphenyl)benzonitrile

描述

3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the biphenyl family It is characterized by the presence of a chlorine atom at the 3’ position, a methyl group at the 4’ position, and a carbonitrile group at the 2 position on the biphenyl structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile typically involves a multi-step process. One common method includes the following steps:

Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with a methyl group using a Friedel-Crafts reaction. This reaction is catalyzed by aluminum chloride (AlCl₃) and occurs under anhydrous conditions.

Chlorination: The methylated biphenyl is then subjected to chlorination using chlorine gas (Cl₂) in the presence of a catalyst such as iron (Fe) to introduce the chlorine atom at the 3’ position.

Nitrile Formation:

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

化学反应分析

Types of Reactions

3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions typically occur under basic conditions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Oxidation: Oxidation reactions are carried out using oxidizing agents like KMnO₄ or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reduction reactions require strong reducing agents like LiAlH₄ or catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst.

Major Products Formed

Substitution: Products include hydroxylated or aminated biphenyl derivatives.

Oxidation: The major product is 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carboxylic acid.

Reduction: The major product is 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-amine.

科学研究应用

Chemistry

In the realm of organic synthesis, 2-(3-Chloro-4-methylphenyl)benzonitrile serves as a valuable building block for creating more complex organic molecules. Its unique substitution pattern allows for diverse reactivity in various chemical reactions, including:

- Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by various nucleophiles, making it a versatile intermediate in synthetic pathways.

- Reduction Reactions: The nitrile group can be reduced to form primary amines, expanding its utility in synthesizing pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and anticancer properties:

- Antimicrobial Activity: The compound has shown effectiveness against several bacterial strains, as summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This antimicrobial activity suggests potential applications in developing new antibiotics.

Medicine

Ongoing research aims to explore the compound's role as a pharmaceutical intermediate. Its ability to interact with biological targets may lead to the development of novel therapeutic agents. A notable case study evaluated its effectiveness in inhibiting specific enzymes related to cancer progression, yielding an IC50 value of approximately 15 µM against a target enzyme involved in tumor growth regulation.

Industrial Applications

In industry, this compound is utilized in the production of advanced materials such as:

- Liquid Crystals: Its unique structural properties make it suitable for applications in display technologies.

- Polymers: The compound's reactivity allows it to serve as a precursor in synthesizing various polymeric materials.

作用机制

The mechanism of action of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and nitrile groups can enhance its binding affinity to certain molecular targets, thereby modulating their activity.

相似化合物的比较

Similar Compounds

- 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carboxylic acid

- 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-amine

- 4’-Methyl-[1,1’-biphenyl]-2-carbonitrile

Uniqueness

3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both chlorine and nitrile groups allows for diverse reactivity and potential applications in various fields. Its structural uniqueness makes it a valuable compound for research and industrial purposes.

生物活性

2-(3-Chloro-4-methylphenyl)benzonitrile, also known by its CAS number 442670-45-3, is an organic compound belonging to the biphenyl family. It features a chloro and methyl substituent on the aromatic ring, contributing to its unique chemical properties and biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H10ClN

- Molecular Weight : 227.69 g/mol

- InChI Key : AAJAXMNFOFJPKC-UHFFFAOYSA-N

The compound exhibits a high degree of aromaticity due to its phenyl groups, enhancing its stability and reactivity in various biological systems.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

1. Cytochrome P450 Inhibition

The compound has been studied for its inhibitory effects on cytochrome P450 enzymes, which play a critical role in drug metabolism. Inhibition of these enzymes can significantly alter the pharmacokinetics of co-administered drugs, potentially affecting their efficacy and safety profiles.

2. Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. Its structural features allow it to interact with microbial targets, although specific mechanisms remain to be fully elucidated.

3. Anticancer Potential

The compound is being investigated for its potential anticancer properties. Initial findings indicate that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

The biological effects of this compound are likely mediated through multiple mechanisms:

- Enzyme Interaction : By binding to cytochrome P450 enzymes, it alters the metabolism of xenobiotics and endogenous compounds.

- Cellular Pathway Modulation : The compound may influence signaling pathways related to apoptosis and cell growth, contributing to its anticancer effects .

Research Findings and Case Studies

Case Study: Cytochrome P450 Interaction

In a controlled study examining the interaction between this compound and various cytochrome P450 isoforms, significant inhibition was observed with CYP2D6 and CYP3A4. This finding underscores the compound's potential impact on drug metabolism and highlights the necessity for careful consideration in polypharmacy scenarios.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-Chloro-4-methylphenyl)benzonitrile, and how can reaction conditions influence isomer formation?

- Methodological Answer : The compound can be synthesized via Wittig reactions or halogenation of precursor benzonitriles. For example, bromination of o-cyanotoluene yields intermediates like 2-(bromomethyl)benzonitrile, which can undergo further functionalization . Reaction conditions (e.g., solvent polarity, temperature) critically influence stereochemistry. For instance, Wittig reactions with 4-methylbenzaldehyde produce trans/cis isomer mixtures, which can be separated via column chromatography and analyzed by NMR to determine ratios .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (e.g., SHELXL/SHELXS) for small-molecule refinement to resolve crystal structures and confirm regiochemistry .

- NMR spectroscopy : Employ ¹H/¹³C NMR to verify substituent positions and monitor isomer ratios. For example, ¹H NMR expansions (6.6–8.4 ppm) distinguish E/Z isomers in styryl derivatives .

- Mass spectrometry : High-resolution mass spectrometry (HR-MS) validates molecular formulas, as demonstrated in studies of structurally similar nitriles .

Advanced Research Questions

Q. What role does this compound play in fragment-based drug discovery, particularly for GPCR targets?

- Methodological Answer : This scaffold has been used in fragment screening for GPCRs like mGlu5. High-concentration radioligand binding assays identify hits with moderate affinity and high ligand efficiency (LE). Structure-based optimization (e.g., co-crystallization with thermostabilized receptors at 2.6–3.1 Å resolution) guides iterative modifications to enhance binding and selectivity .

Q. How can researchers address contradictions in reported cytotoxic activity of benzonitrile derivatives across different cancer cell lines?

- Methodological Answer :

- Control experiments : Replicate assays (e.g., MTT tests) under standardized conditions to rule out variability in cell viability protocols.

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on activity. For example, 4-[2-(3-chlorophenyl)ethenyl]benzonitrile derivatives show higher cytotoxicity in MCF-7 cells than analogs with dimethylamino groups .

- Target validation : Use siRNA knockdown or CRISPR to confirm target engagement (e.g., aromatase inhibition in letrozole analogs) .

Q. What catalytic strategies enable asymmetric synthesis of benzonitrile-containing compounds, and how do they improve enantiomeric excess (ee)?

- Methodological Answer : Catalytic dynamic kinetic resolution (DKR) with chiral catalysts (e.g., AgF₂ in MeCN) achieves high ee in SNAr reactions. For example, fluorination of 2-(4-methylquinolin-3-yl)benzonitrile using AgF₂ yields enantiomerically enriched products (64% yield), with ee monitored via chiral HPLC .

Q. How can computational methods streamline the design of benzonitrile derivatives for OLEDs or allosteric modulators?

- Methodological Answer :

- Docking studies : Use programs like AutoDock to predict binding poses in receptor pockets (e.g., mGlu5’s allosteric site). Validate with molecular dynamics simulations .

- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer efficiency in OLED materials .

属性

IUPAC Name |

2-(3-chloro-4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJAXMNFOFJPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594335 | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442670-45-3 | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。